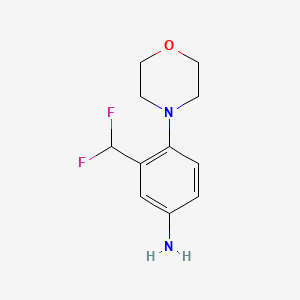

3-(Difluoromethyl)-4-(morpholin-4-yl)aniline

Description

Properties

IUPAC Name |

3-(difluoromethyl)-4-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)9-7-8(14)1-2-10(9)15-3-5-16-6-4-15/h1-2,7,11H,3-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREMEPZNAGLQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-(morpholin-4-yl)aniline typically involves the following steps:

Difluoromethylation: The starting material, aniline, undergoes difluoromethylation to introduce the difluoromethyl group.

Morpholination: The difluoromethylated aniline is then reacted with morpholine to introduce the morpholin-4-yl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxo derivatives, including hydroxyl and carboxyl derivatives.

Reduction Products: Reduced forms of the compound, such as amines and alcohols.

Substitution Products: Derivatives with different functional groups, such as halides and alkyl groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 3-(difluoromethyl)-4-(morpholin-4-yl)aniline exhibit significant antimicrobial properties. For instance, compounds modified from this structure have shown enhanced biofilm inhibition, with IC50 values indicating superior efficacy compared to traditional antibiotics. A notable study demonstrated that such derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25.0 μg/mL against various pathogens .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Case studies reveal that it can inhibit cell proliferation in cancer cell lines and induce apoptosis. For example, studies focusing on breast cancer cells showed that the compound not only inhibited growth but also activated apoptotic pathways, suggesting its potential as an anticancer agent.

1.3 Drug Discovery

this compound serves as a valuable building block in drug synthesis. Its ability to form Schiff bases allows for the development of novel pharmaceuticals targeting various diseases. The presence of the difluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for further modifications in drug development .

Material Science Applications

2.1 OLEDs and Photonic Devices

The compound's fluorinated nature makes it suitable for applications in organic light-emitting diodes (OLEDs). Research has demonstrated that derivatives can be utilized to tune emission wavelengths in carbon nanodots, enhancing their photoluminescence quantum yield significantly . This property is crucial for developing efficient light-emitting materials used in display technologies.

2.2 Carbon Nanodots

In the synthesis of carbon nanodots, the incorporation of this compound has been shown to improve photoluminescence properties, making these nanodots suitable for bioimaging and sensing applications . The ability to modify the emission characteristics through chemical substitutions opens new avenues for research in nanotechnology.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward reaction protocols that allow for easy modification of its structure to enhance specific properties. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of the compound.

Case Studies

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-4-(morpholin-4-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-(Difluoromethyl)-4-(morpholin-4-yl)aniline, differing primarily in substituent type, position, and electronic effects:

Key Observations:

- Substituent Position : Morpholine at the 4-position is common, but substitutions at the 3-position vary (–CF₂H, –F, –CF₃, –Cl, –CO–morpholine).

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –Cl, –SO₂–) deactivate the benzene ring, directing reactivity toward nucleophilic substitution.

- Steric and Solubility Effects : Ether or methylene linkages (e.g., –O–(CH₂)₃–, –CH₂–) increase conformational flexibility, while sulfonyl/carbonyl groups enhance polarity.

Physicochemical Properties

While direct data for this compound are unavailable, trends from analogs suggest:

- Solubility: Morpholine-containing compounds (e.g., 4-(Morpholinosulfonyl)aniline ) exhibit moderate aqueous solubility due to hydrogen-bonding capacity.

- Thermal Stability : Sulfonyl and carbonyl derivatives (e.g., 3-[(Morpholin-4-yl)carbonyl]aniline ) may exhibit higher melting points due to crystallinity.

Biological Activity

3-(Difluoromethyl)-4-(morpholin-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃F₂N₂O

- Molecular Weight : 246.23 g/mol

- CAS Number : 105316-06-1

Synthesis

The compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions. The difluoromethyl group enhances lipophilicity and biological activity, making it a valuable modification in drug design .

Antimicrobial Properties

Research has demonstrated that derivatives of difluoromethyl compounds exhibit significant antimicrobial activity. For instance, a study on difluoromethyl-substituted amides revealed potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of the difluoromethyl group significantly influences the antimicrobial potency .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 64 | Mycobacterium smegmatis |

| Isoferulic acid amide derivative | 256 | Shigella boydii |

The proposed mechanism of action involves interaction with bacterial cell walls and perturbation of redox homeostasis. The difluoromethyl moiety is believed to enhance hydrogen bonding capabilities, allowing for better interaction with bacterial targets, which may lead to increased efficacy against resistant strains .

Study 1: Antibacterial Evaluation

A series of analogs were synthesized and evaluated for their antibacterial properties. The study found that compounds with a difluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts. The most promising derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Mycobacterium smegmatis, highlighting the potential for developing new antibiotics based on this scaffold .

Study 2: Structure-Activity Relationship Analysis

In a detailed SAR analysis, various substitutions on the morpholine ring were explored. It was observed that modifications could lead to significant changes in biological activity. For example, the introduction of different alkyl groups on the nitrogen atom of morpholine resulted in varying degrees of antibacterial effectiveness, suggesting that fine-tuning these substituents could optimize therapeutic profiles .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.